molecular formula C16H20N4O3S B607657 GLPG1837 CAS No. 1654725-02-6

GLPG1837

Cat. No.: B607657
CAS No.: 1654725-02-6
M. Wt: 348.4 g/mol
InChI Key: GHTGYZMBQPXTCQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide, also known as GLPG1837, is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a chloride channel that plays a critical role in the regulation of water and salt movement across epithelium-lining tissues .

Mode of Action

This compound acts as a CFTR potentiator . It binds to the CFTR protein, enhancing its function by increasing the probability that the channel will be open, thus facilitating the transport of chloride ions across cell membranes . The compound may share a common mechanism and binding site with VX-770, another FDA-approved drug for patients carrying mutations with gating defects .

Biochemical Pathways

This compound affects the chloride transport pathway regulated by CFTR . By potentiating the CFTR protein, this compound enhances the transport of chloride ions across the cell membrane, which in turn influences the transport of water and other ions, impacting the overall electrolyte and fluid balance in the body .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials . The compound is administered orally, and its concentration in the blood is determined to assess its absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The potentiation of CFTR by this compound leads to an increase in chloride transport across cell membranes . This can help to alleviate the symptoms of cystic fibrosis, a disease characterized by defective chloride transport due to mutations in the CFTR gene .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the function of CFTR, and thus the efficacy of this compound, can be affected by factors such as phosphorylation, protein interactions, and changes in the cell environment . Additionally, the efficacy of this compound can be influenced by the presence of other drugs, as seen in clinical trials where patients were required to withhold the drug ivacaftor .

Biochemical Analysis

Biochemical Properties

GLPG1837 plays a crucial role in biochemical reactions by interacting with the CFTR protein. The compound enhances the activity of CFTR by increasing its open probability, which allows for improved chloride ion transport. This compound has been shown to interact with specific mutant forms of CFTR, such as F508del and G551D, with EC50 values of 3 nM and 339 nM, respectively . The nature of these interactions involves binding to the CFTR protein and stabilizing its open conformation, which facilitates chloride ion flow through the channel.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In epithelial cells, this compound enhances chloride ion transport by potentiating the activity of CFTR. This leads to improved hydration of the airway surface liquid, which is crucial for mucociliary clearance in the respiratory tract. Additionally, this compound influences cell signaling pathways by modulating the activity of CFTR, which can impact gene expression and cellular metabolism. The compound has been shown to increase the conductivity of the G551D CFTR channel with a potency of 181 nM .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with the CFTR protein. This compound binds to specific sites on the CFTR protein, stabilizing its open conformation and enhancing its gating function. This binding interaction is reversible, allowing for the modulation of CFTR activity in response to the presence of the compound. The molecular docking studies have identified potential binding sites for this compound, including residues D924, N1138, and S1141 . These interactions result in increased chloride ion transport and improved CFTR function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under various conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its potentiating effects on CFTR over extended periods, with no significant degradation observed. Long-term effects on cellular function include sustained improvement in chloride ion transport and enhanced CFTR activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is generally well-tolerated at various dosages, with no significant adverse effects observed at therapeutic levels . At higher doses, there may be potential toxic effects, including disruptions in electrolyte balance and cellular homeostasis. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites. These metabolites retain the ability to potentiate CFTR activity, contributing to the overall therapeutic effects of this compound. The metabolic pathways also involve interactions with cytochrome P450 enzymes, which play a role in the compound’s biotransformation and clearance from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently taken up by epithelial cells, where it localizes to the cell membrane and interacts with CFTR. The compound’s distribution within tissues is influenced by its binding affinity to CFTR and other cellular components. This localization is crucial for its therapeutic effects, as it ensures that this compound reaches the target sites where CFTR is expressed .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with CFTR. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to CFTR to exert its potentiating effects. Targeting signals and post-translational modifications may play a role in directing this compound to specific compartments or organelles within the cell. This precise localization is essential for the compound’s efficacy in enhancing CFTR function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLPG-1837 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of GLPG-1837 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GLPG-1837 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

GLPG-1837 has several scientific research applications, including:

Comparison with Similar Compounds

GLPG-1837 is compared with other CFTR potentiators such as VX-770 (Ivacaftor). While both compounds enhance CFTR activity, GLPG-1837 has shown improved potency and selectivity for certain CFTR mutations . Similar compounds include:

    VX-770 (Ivacaftor): Another CFTR potentiator used in the treatment of cystic fibrosis.

    VX-809 (Lumacaftor): A CFTR corrector that works in combination with potentiators to enhance CFTR function.

    VX-661 (Tezacaftor): Another CFTR corrector used in combination therapies.

GLPG-1837 stands out due to its unique chemical structure and its ability to target specific CFTR mutations with high potency and selectivity .

Properties

IUPAC Name

N-(3-carbamoyl-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTGYZMBQPXTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1654725-02-6
Record name GLPG-1837
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654725026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-1837
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLPG-1837
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4S7BD3DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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